Dipicrylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5N7O12/c20-14(21)5-1-7(16(24)25)11(8(2-5)17(26)27)13-12-9(18(28)29)3-6(15(22)23)4-10(12)19(30)31/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCIHIVRDWLAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5N7O12 | |

| Record name | DIPICRYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059621 | |

| Record name | 2,2',4,4',6,6'-Hexanitrodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dipicrylamine appears as a yellow solid. Decomposes violently at high temperatures. Insoluble in water and alcohol. Used as a booster explosive. May explode under prolonged exposure to heat or fire. Primary hazard is the blast effect of an instantaneous explosion and not flying projectiles and fragments., Yellow solid; [Merck Index] Yellow crystals; [MSDSonline] | |

| Record name | DIPICRYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipicrylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2938 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alkalies, glacial acetic acid; insoluble in acetone, alcohol, ether, Insoluble in benzene, carbon tetrachloride; very soluble in pyridine, Soluble in nitric acid, In water, 60 mg/L at 17 °C | |

| Record name | 2,2',4,4',6,6'-Hexanitrodiphenylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow prisms from acetic acid, Yellow solid, Yellow prisms | |

CAS No. |

131-73-7 | |

| Record name | DIPICRYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipicrylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipicrylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipicrylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',4,4',6,6'-Hexanitrodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipicrylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPICRYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14STR4KG8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2',4,4',6,6'-Hexanitrodiphenylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

244 °C (decomposes) | |

| Record name | 2,2',4,4',6,6'-Hexanitrodiphenylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dipicrylamine

Introduction

Dipicrylamine (CAS No: 131-73-7), also known as hexanitrodiphenylamine (HND), is a synthetic organic compound with the chemical formula C₁₂H₅N₇O₁₂.[1][2] It is characterized by its structure of two phenyl groups linked by an amine, with three nitro groups attached to each phenyl ring.[3] Historically, it has been used as a booster explosive, notably by Germany and Japan during World War II, often in mixtures with other explosives like TNT.[1] Beyond its explosive applications, this compound serves as a chemical intermediate in the synthesis of various industrial chemicals, a reagent for the gravimetric determination of potassium, and has applications in the dye, pharmaceutical, and polymer industries.[4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quantitative overview of its key properties.

| Property | Value |

| Molecular Formula | C₁₂H₅N₇O₁₂[3][4][5] |

| Molecular Weight | 439.21 g/mol [2][3][4] |

| Appearance | Yellow to orange crystalline solid or powder.[1][6] |

| Melting Point | 243-245 °C (with decomposition)[1]; other sources report 244 °C (decomposes)[3], 240-241 °C[7], and about 238 °C (with decomposition)[4] |

| Boiling Point | 532.5 °C at 760 mmHg (estimated)[7]; another estimate is 550.83 °C[4] |

| Density | 1.64 g/cm³ (pressed)[1]; other sources report 1.938 g/cm³[7] and an estimate of 1.6613 g/cm³[4] |

| Solubility | Water: 60 mg/L at 17 °C[3]; another source estimates 2.4 mg/L.[4] Organic Solvents: Soluble in acetone, warm glacial acetic acid, nitric acid, and alkalies (except potassium hydroxide).[1][3][7] Insoluble in alcohol, ether, benzene, and carbon tetrachloride.[3] Very soluble in pyridine.[3] |

| pKa | 5.42 (+1) at 25 °C[4] |

| Flash Point | 275.9 °C[4][7] |

| Detonation Velocity | 7100 m/s[1] |

| Vapor Pressure | 6.34 x 10⁻¹⁴ mm Hg at 25 °C (estimated)[7] |

| Log Kow | 3.35 (estimated)[7] |

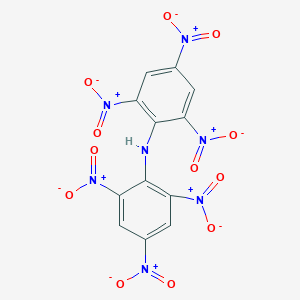

Chemical Structure and Synthesis

The molecular structure of this compound is fundamental to its properties, featuring a secondary amine bridge between two 2,4,6-trinitrophenyl groups.

Caption: Chemical structure of this compound (2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline).

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with common laboratory reagents. The general workflow involves the initial synthesis of a dinitrodiphenylamine intermediate, followed by nitration to yield the final product.

Caption: General synthesis pathway for this compound.

Experimental Protocols

Synthesis of this compound

The preparation of this compound involves the nitration of dinitrodiphenylamine.[1]

-

Starting Materials : The precursor, dinitrodiphenylamine, is synthesized from the reaction of aniline, dinitrochlorobenzene, and soda ash.[1][4]

-

Nitration Step : Dinitrodiphenylamine is treated with 98% nitric acid to introduce the additional nitro groups, yielding hexanitrodiphenylamine.[1]

Caution: This synthesis involves highly corrosive and reactive materials and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures.

Analytical Methodology: Spectrophotometric Determination

This compound can be used as a reagent in spectrophotometric analysis. An example is the determination of diphenhydramine (B27) hydrochloride.[8]

-

Principle : The method is based on the reaction between this compound and diphenhydramine hydrochloride, which forms a yellow complex.[8]

-

Procedure :

-

The complex is formed at a specific pH (pH 5).[8]

-

The yellow complex is extracted into chloroform (B151607).[8]

-

The absorbance of the chloroform layer is measured using a spectrophotometer.

-

The concentration of diphenhydramine hydrochloride is determined by comparing the absorbance to a standard curve, as the complex obeys Beer's law within a certain concentration range (e.g., 3-10 µg/mL).[8]

-

The workflow for this analytical application can be visualized as follows:

Caption: Workflow for spectrophotometric analysis using this compound.

Chemical Reactivity and Hazards

This compound is a powerful oxidizing agent and a high explosive.[7][9] Its reactivity is dominated by the numerous nitro groups, which make the molecule susceptible to detonation under certain conditions.

-

Decomposition : It decomposes violently at high temperatures, emitting toxic fumes of nitrogen oxides.[3][7] It may explode if subjected to prolonged exposure to heat, fire, shock, or friction.[7][10][11]

-

Incompatibilities : this compound can react vigorously or explosively when mixed with reducing agents, hydrides, sulfides, nitrides, acids, alkalis (like sodium or potassium hydroxide), combustible materials, and metal powders.[7][9][10][11]

-

Toxicity : this compound is classified as fatal if swallowed, inhaled, or in contact with skin.[7][10] It is toxic to aquatic life with long-lasting effects.[7] Prolonged or repeated exposure may cause damage to organs.[7][10] Dust from the compound can injure the mucous membranes, and it is known to cause skin blisters.[1]

Due to its hazardous nature, handling this compound requires stringent safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and flame-resistant clothing, and working in a well-ventilated area away from heat and ignition sources.[7][10]

References

- 1. Hexanitrodiphenylamine - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS No- 131-73-7 | Simson Pharma Limited [simsonpharma.com]

- 3. This compound | C12H5N7O12 | CID 8576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 131-73-7,this compound | lookchem [lookchem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound, 95% 131-73-7 India [ottokemi.com]

- 7. echemi.com [echemi.com]

- 8. Spectrophotometric determination of diphenhydramine hydrochloride using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. biotium.com [biotium.com]

- 11. biotium.com [biotium.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Dipicrylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipicrylamine, chemically known as 2,4,6,2',4',6'-hexanitrodiphenylamine (HND), is a synthetic organic compound with the chemical formula C₁₂H₅N₇O₁₂. Historically, it has been utilized as a booster explosive, often in compositions with other explosives like TNT.[1] Beyond its energetic properties, this compound and its derivatives are of interest to researchers for their potential applications in various fields of chemistry and material science. This guide provides a comprehensive overview of the synthesis and manufacturing processes of this compound, detailing the experimental protocols and presenting quantitative data for reproducibility and process optimization.

Synthesis Overview

The manufacturing of this compound is a multi-step process that begins with the synthesis of an intermediate, 2,4-dinitrodiphenylamine (B1346988). This intermediate is then subjected to a two-stage nitration to yield the final product, hexanitrodiphenylamine. The overall synthetic pathway is outlined below.

Caption: Overall synthetic pathway for this compound.

Stage 1: Synthesis of 2,4-Dinitrodiphenylamine

The initial step in the production of this compound is the condensation reaction between aniline and 2,4-dinitrochlorobenzene to form 2,4-dinitrodiphenylamine.[2]

Experimental Protocol

A general laboratory-scale procedure for the synthesis of 2,4-dinitrodiphenylamine is as follows:

-

In a round-bottomed flask equipped with a reflux condenser, combine 1.8g (7.3 mmol) of 1-bromo-2,4-dinitrobenzene (B145926) (a common laboratory substitute for 2,4-dinitrochlorobenzene), 20 mL of 95% ethanol (B145695), and 1.5g of aniline.

-

Heat the mixture to reflux for 30 minutes.

-

Allow the mixture to cool slowly to room temperature over a period of 30 minutes.

-

Stir the resulting mixture until the product solidifies.

-

Collect the crude product by suction filtration and wash with cold 95% ethanol.

-

Recrystallize the crude product from hot 95% ethanol (approximately 15 mL). The product may initially separate as an oil, but vigorous swirling during cooling should promote crystallization.

-

Dry the purified crystals. The expected product is 2,4-dinitrodiphenylamine, which typically has a melting point between 159-161°C.[2]

Data Presentation

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| 1-bromo-2,4-dinitrobenzene | 247.01 | 1.8 | 7.3 | - |

| Aniline | 93.13 | 1.5 | 16.1 | - |

| 2,4-Dinitrodiphenylamine | 259.22 | - | - | ~65% |

Note: The yield is based on a student experiment and may vary.[3]

Stage 2: Two-Stage Nitration to this compound

The synthesized 2,4-dinitrodiphenylamine is then subjected to a two-stage nitration process to introduce additional nitro groups onto the aromatic rings, ultimately forming hexanitrodiphenylamine.

Experimental Workflow

Caption: Workflow for the two-stage nitration process.

Experimental Protocol

The following protocol is a synthesis of procedures described in the literature, particularly from a patented process.[4]

First Nitration Stage (Formation of Tetranitrodiphenylamine):

-

A nitration acid is prepared consisting of nitric acid with minor amounts of water and sulfuric acid (not exceeding 25% and 20% by weight, respectively).

-

2,4-dinitrodiphenylamine is introduced into the nitration acid. The reaction is carried out at a temperature not exceeding 50°C.

-

The amount of nitration acid should be sufficient to keep the reaction mixture stirrable.

-

Upon completion of the reaction, the tetranitrodiphenylamine crystals are separated from the nitration acid.

Second Nitration Stage (Formation of Hexanitrodiphenylamine):

-

The tetranitrodiphenylamine from the first stage is added to a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

The ratio by weight of HNO₃:H₂SO₄ is maintained between 3:1 and 10:1. A 5-fold quantity by weight of this mixed acid is used relative to the tetranitrodiphenylamine.

-

This nitration stage is also carried out at a temperature between 20 and 35°C.

-

After the reaction is complete (typically after standing for about an hour), the mixture is slowly diluted with water while cooling to keep the temperature below 35°C. This causes the hexanitrodiphenylamine to crystallize.

-

The mixture is further cooled to 20°C, and the crystals are separated by centrifugation or filtration.

-

The product is washed first with 30-40% nitric acid and then with water until acid-free.

-

The final product is dried.

Data Presentation

| Parameter | First Nitration Stage | Second Nitration Stage |

| Starting Material | 2,4-Dinitrodiphenylamine | Tetranitrodiphenylamine |

| Nitrating Agent | Nitric Acid (with minor H₂O and H₂SO₄) | Concentrated HNO₃ + Concentrated H₂SO₄ |

| Acid Ratio (HNO₃:H₂SO₄) | - | 3:1 to 10:1 by weight |

| Temperature | ≤ 50°C | 20 - 35°C |

| Yield | - | Nearly 87% (based on dinitro compound) |

Data is derived from a patented industrial process and may require optimization for laboratory scale.[4]

Purification of this compound

The crude hexanitrodiphenylamine can be further purified to achieve higher purity, which is crucial for its intended applications. A method for preparing high purity (at least 99.7 mole percent) this compound involves the formation and subsequent decomposition of its potassium salt.[5]

Experimental Protocol for Purification

-

Mix the crude hexanitrodiphenylamine with acetone (B3395972) to form a slurry.

-

Prepare a solution of potassium acetate (B1210297) in a 2:1 mixture of alcohol and acetone.

-

Add the potassium acetate solution to the hexanitrodiphenylamine slurry. The suspension should dissolve completely.

-

Stir the reaction mixture for approximately 30 minutes at room temperature.

-

Add water to the solution until it becomes turbid.

-

Chill the turbid mixture to precipitate potassium 2,2',4,4',6,6'-hexanitrodiphenylamine.

-

Collect the salt by filtration, wash with cold water, and dry.

-

The purified this compound can be recovered from its potassium salt by treatment with a strong acid.

Conclusion

The synthesis of this compound is a well-established process involving the condensation of aniline with a dinitrohalobenzene followed by a controlled two-stage nitration. The reaction conditions, particularly temperature and the composition of the nitrating acids, are critical for achieving a good yield and purity of the final product. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the chemical and pharmaceutical sciences to safely and efficiently synthesize this compound for further study and application. Adherence to appropriate safety protocols for handling nitrated and potentially explosive compounds is paramount throughout all stages of the synthesis and purification.

References

- 1. Hexanitrodiphenylamine - Wikiwand [wikiwand.com]

- 2. 2,4-Dinitrodiphenylamine | 961-68-2 [chemicalbook.com]

- 3. brainly.com [brainly.com]

- 4. US2612523A - Process for preparing pure wellcrystallized hexanitrodiphenylamine - Google Patents [patents.google.com]

- 5. US3418372A - Preparation of 2,2',4,4',6,6'-hexanitrodiphenylamine - Google Patents [patents.google.com]

A Technical Guide to the Historical Application of Dipicrylamine in Explosives

Abstract

This technical guide provides a comprehensive overview of the historical applications of dipicrylamine, also known as hexanitrodiphenylamine (HND), in the field of explosives. This compound is a powerful and relatively stable explosive that saw significant use during World War II, particularly by Japan and Germany. It was primarily employed as a booster explosive and as a key component in various military explosive compositions for use in mines, torpedoes, and bombs. This document details its physicochemical and explosive properties, historical synthesis methods, specific military formulations, and the experimental protocols used for its characterization. Furthermore, it addresses the significant toxicity of this compound, which ultimately led to its discontinuation. This guide is intended for researchers, scientists, and professionals in chemistry and materials science interested in the history and properties of energetic materials.

Introduction

This compound, chemically known as 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline or hexanitrodiphenylamine (HND), is a crystalline solid explosive.[1] Historically, it was also referred to by various names including Hexyl, Hexil, and Hexite.[1][2] During the World War II era, HND was a strategically important material due to its synthesis from readily available raw materials.[1] It was utilized extensively by the Imperial Japanese Navy and to a lesser extent by Nazi Germany as a bursting charge in a variety of ordnance.[1]

As an explosive, this compound was valued for its power, which was considered superior to that of Trinitrotoluene (TNT), and its high stability, making it safer to handle than some of its contemporaries.[2] However, it was not as effective for certain applications as tetryl.[2] The primary application of this compound was as a booster explosive, designed to detonate less sensitive main charges in munitions like bombs, sea mines, and torpedo (B1668785) warheads.[2] Despite its performance advantages, the use of this compound was phased out, largely due to its severe toxicity and mutagenic properties.[1]

Physicochemical and Explosive Properties

This compound is a yellow, crystalline solid that is insoluble in water and alcohol but soluble in acetone, warm glacial acetic acid, and nitric acid.[1][2][3][4] Its key properties are summarized in the table below. It is a powerful high explosive that decomposes violently at elevated temperatures and can detonate upon shock or prolonged exposure to heat.[2][4][5] The primary hazard associated with this compound is the blast effect from a mass explosion.[2][3][4][5]

| Property | Value |

| IUPAC Name | 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline[2] |

| Common Names | Hexanitrodiphenylamine (HND), Hexyl, Hexite[1][2] |

| Chemical Formula | C₁₂H₅N₇O₁₂[1] |

| Molecular Weight | 439.21 g/mol [2] |

| Appearance | Yellow to orange crystalline solid[1][2] |

| Density | 1.64 g/cm³ (pressed)[1] |

| Melting Point | 243-245 °C (with decomposition)[1] |

| Detonation Velocity | ~7,100 m/s[1] |

| Solubility | Insoluble in water and alcohol; Soluble in acetone, warm glacial acetic acid, nitric acid, and aqueous alkalies.[1][2][3] |

Historical Synthesis and Manufacturing

The historical production of this compound was primarily achieved through the direct nitration of diphenylamine (B1679370).[2] The process involved treating dinitrodiphenylamine with highly concentrated (98%) nitric acid.[1] An alternative method involved starting from dinitrochlorobenzene.[2] The synthesis pathway is a multi-step nitration process, which introduces nitro groups onto the aromatic rings of the diphenylamine backbone.

Military Applications and Formulations

This compound's high power and stability made it a suitable bursting charge for various munitions during World War II. Due to its high melting point, it was typically blended with other explosives like TNT to create castable charges.[6] Germany and Japan developed several key formulations utilizing this compound for specific military purposes.[1]

| Formulation Name | Composition | Nation of Use | Primary Application |

| Hexanite | 60% TNT, 40% HND | Germany | Bombs, Sea Mines, Depth Charges[1] |

| Seigate (Type 97 H) | 60% TNT, 40% HND | Japan | Torpedo Warheads, Depth Charges[1][7] |

| Kongo (Type 98 H₂) | 60% Trinitroanisole, 40% HND | Japan | Bombs, Sea Mines, Depth Charges[1] |

| Otsu-B | 60% TNT, 24% HND, 16% Aluminum Powder | Japan | Torpedo Warheads[1] |

It is important to distinguish these formulations from "Shimose powder," another Japanese explosive of the same era, which was based on picric acid, not this compound.[8][9]

Experimental Protocols for Performance Characterization

While specific laboratory records from the era are scarce, the explosive properties of materials like this compound were characterized using a set of standard tests. These protocols were designed to measure key performance indicators such as detonation velocity, brisance (shattering power), and sensitivity to initiation.

-

Detonation Velocity Measurement: The velocity of detonation was a critical measure of an explosive's performance. A common historical method for this measurement was the D'Autriche method . This technique involved initiating a column of the test explosive, which had a detonating cord of known velocity laid across it in two points. The collision of the detonation waves within the cord would leave a mark on a lead plate, and simple geometric calculations could then determine the detonation velocity of the test sample.

-

Brisance and Power Measurement: The shattering effect (brisance) and overall power of an explosive were often evaluated with tests like the plate dent test . This method was used to assess the potassium salt of HND (KHND) and found its output to be comparable to TNT.[10] In this test, a standardized charge of the explosive is detonated on a steel or lead plate, and the volume or depth of the resulting indentation is measured and compared against a standard explosive like TNT or picric acid.

-

Sensitivity Testing: To assess handling safety, explosives were subjected to sensitivity tests.

-

Impact Sensitivity: Often determined using a drop-weight test , where a weight is dropped from varying heights onto a small sample of the explosive to find the height at which detonation occurs 50% of the time. This compound's reputation as "extremely stable and much safer to handle" suggests it performed well in such tests.[2]

-

Friction Sensitivity: A friction apparatus was used to determine the explosive's sensitivity to frictional stimuli, which is crucial for understanding risks during processing and handling.

-

Safety, Toxicity, and Obsolescence

The most significant factor leading to the discontinuation of this compound was its severe toxicity.[1] It is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[2][11] Exposure to HND dust is injurious to the mucous membranes, and direct contact with the skin causes painful blisters that resemble chemical burns.[1]

In addition to its acute toxicity, this compound was identified as a mutagen, posing long-term health risks to personnel involved in its manufacture and handling.[1] These hazardous properties, combined with the development of safer and equally effective explosives, rendered this compound obsolete for military applications following World War II.

Conclusion

This compound (HND) holds a significant place in the history of military explosives. As a powerful and stable compound, it was a vital component in the arsenals of several nations during World War II, particularly in naval applications. Its performance as a booster and main charge in formulations like Hexanite and Seigate was critical. However, the legacy of this compound is also a cautionary one. Its extreme toxicity and mutagenic nature highlighted the critical need for safety and occupational health considerations in the development of energetic materials, paving the way for the modern, safer high explosives used today.

References

- 1. Hexanitrodiphenylamine - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H5N7O12 | CID 8576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. bulletpicker.com [bulletpicker.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Shimose powder - Wikipedia [en.wikipedia.org]

- 9. Client Challenge [military-history.fandom.com]

- 10. US3418372A - Preparation of 2,2',4,4',6,6'-hexanitrodiphenylamine - Google Patents [patents.google.com]

- 11. biotium.com [biotium.com]

An In-Depth Technical Guide to the Molecular Structure and Formula of Dipicrylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipicrylamine, also known as 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline or hexanitrodiphenylamine (HND), is a synthetic organic compound with the molecular formula C₁₂H₅N₇O₁₂.[1] Historically, it has been utilized as a booster explosive and as a reagent for the gravimetric determination of potassium.[1] Its highly nitrated aromatic structure imparts significant energetic properties, making it a subject of interest in materials science and chemistry. This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, synthesis, and analytical methods for this compound.

Molecular Structure and Formula

The molecular structure of this compound consists of two phenyl rings linked by a secondary amine group. Each phenyl ring is substituted with three nitro groups (-NO₂) at positions 2, 4, and 6. This extensive nitration is responsible for its chemical properties and explosive nature.

Molecular Formula: C₁₂H₅N₇O₁₂[1]

IUPAC Name: 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline[1]

CAS Number: 131-73-7[1]

Synonyms: Hexanitrodiphenylamine, Hexyl, Hexil, Bis(2,4,6-trinitrophenyl)amine[1]

The logical relationship between the starting materials and the final product in the synthesis of this compound can be visualized as follows:

Caption: Logical workflow for the two-stage synthesis of this compound.

Physicochemical and Spectral Data

This compound is a yellow crystalline solid.[1] A summary of its key quantitative properties is presented in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 439.21 g/mol | [1] |

| Melting Point | 243-245 °C (decomposes) | |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Insoluble in water and alcohol. Soluble in acetone (B3395972), warm glacial acetic acid, and nitric acid. | [1] |

Table 2: Spectral Data of this compound

| Spectral Data | Wavelength/Shift | Molar Absorptivity (log ε) / Details | Reference |

| UV-Vis (in Ether) | 250 nm | 4.10 | [1] |

| 372 nm | 4.18 | [1] | |

| ¹H NMR | 6046 (Sadtler) | Sadtler Research Laboratories Spectral Collection | [1] |

| IR | 15728 (Sadtler) | Sadtler Research Laboratories IR Grating Collection | [1] |

| Mass Spec (GC-MS) | m/z 30 (Top Peak) | NIST/EPA/MSDC Mass Spectral Database | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a hazardous procedure due to the explosive nature of the product and intermediates and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures. The following is a detailed two-stage nitration protocol adapted from literature.

Experimental Workflow for this compound Synthesis

Caption: Step-by-step workflow for the two-stage synthesis of this compound.

Stage 1: Synthesis of 2,4,4',6-Tetranitrodiphenylamine

-

Materials:

-

2,4-Dinitrodiphenylamine (50 g)

-

Nitric acid (d=1.33 g/mL, 420 g)

-

Deionized water

-

Reaction vessel with mechanical stirrer and temperature control

-

Filtration apparatus

-

-

Procedure:

-

In the reaction vessel, add the nitric acid.

-

While vigorously stirring, slowly add the finely powdered 2,4-dinitrodiphenylamine in small portions.

-

Maintain the reaction temperature between 50-60°C during the addition. The color of the reaction mixture will change from red to yellow.

-

After the addition is complete, raise the temperature to 80-90°C and continue stirring for an additional 2 hours.

-

Allow the mixture to cool to room temperature.

-

Filter the precipitated product.

-

Wash the solid thoroughly with deionized water until the washings are neutral.

-

Dry the product in a vacuum oven at 100°C to obtain tetranitrodiphenylamine.

-

Stage 2: Synthesis of this compound (Hexanitrodiphenylamine)

-

Materials:

-

Tetranitrodiphenylamine (50 g, from Stage 1)

-

Nitric acid (d=1.50 g/mL, 250 g)

-

Sulfuric acid (d=1.83 g/mL, 250 g)

-

Ice water

-

Acetone

-

Petroleum ether

-

Reaction vessel with mechanical stirrer

-

Filtration apparatus

-

-

Procedure:

-

Prepare a mixed acid solution by carefully combining the nitric acid and sulfuric acid in the reaction vessel.

-

Over a period of one hour, slowly add the tetranitrodiphenylamine to the mixed acid with constant stirring.

-

After the addition is complete, continue to stir the mixture at room temperature for 3 hours.

-

Carefully pour the reaction mixture into a large volume of ice water to precipitate the crude product.

-

Filter the solid and wash it thoroughly with deionized water.

-

Purify the crude this compound by recrystallization from a mixture of acetone and petroleum ether.

-

Dry the purified yellow needles of this compound in a desiccator. The expected melting point is around 243-244.5°C with decomposition.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of nitrated aromatic compounds can be adapted for this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol (B129727) and water is often effective. A starting condition of 50:50 methanol:water, gradually increasing the methanol content, can be a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to one of its absorbance maxima, such as 250 nm or 372 nm.[1]

-

Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a known concentration (e.g., 10-100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

UV-Visible Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Solvent: Diethyl ether is a suitable solvent for dissolving this compound for UV-Vis analysis.[1]

-

Procedure:

-

Prepare a stock solution of this compound in diethyl ether of a known concentration.

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Use diethyl ether as the blank.

-

Measure the absorbance of each standard solution at the wavelengths of maximum absorbance (λmax), which are approximately 250 nm and 372 nm.[1]

-

Plot a calibration curve of absorbance versus concentration.

-

The concentration of an unknown sample can be determined by measuring its absorbance and using the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆, as it is soluble in acetone).

-

Ensure the sample is fully dissolved. If there are any suspended particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and wipe it clean before inserting it into the spectrometer.

-

Safety and Handling

This compound is a powerful explosive and should be handled with extreme caution.[2] It is sensitive to shock, friction, and heat. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn at all times. All work should be conducted in a fume hood with a blast shield. Dispose of any waste containing this compound according to institutional and regulatory guidelines for explosive materials.

Conclusion

This technical guide provides a detailed overview of the molecular structure, properties, synthesis, and analysis of this compound. The provided data and experimental protocols are intended to serve as a valuable resource for researchers, scientists, and professionals working with this energetic material. Due to its hazardous nature, all experimental work with this compound must be conducted with strict adherence to safety protocols.

References

A Comprehensive Technical Guide to the Solubility of Dipicrylamine

This technical guide provides an in-depth overview of the solubility of dipicrylamine in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents logical workflows through visualizations.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This property is crucial in various scientific and industrial applications, including chemical synthesis, purification, formulation development, and environmental fate assessment. For a compound like this compound, which has historical applications as an explosive and analytical reagent, understanding its solubility is vital for safe handling, formulation, and predicting its behavior in different matrices.

Solubility Data for this compound

This compound, also known as 2,2',4,4',6,6'-hexanitrodiphenylamine, is a yellow crystalline solid.[1][2] Its solubility is influenced by the polarity of the solvent and the potential for specific interactions. The presence of multiple nitro groups makes the molecule relatively polar, yet the large aromatic structure imparts significant nonpolar character.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. It is important to note that detailed quantitative data in a wide range of organic solvents is not extensively documented in publicly available literature.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 60 mg/L[1] | 17 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | > 30 mg/mL | Not Specified |

Qualitative Solubility Data

The qualitative solubility of this compound in various organic solvents provides valuable guidance for solvent selection in experimental and industrial processes.

| Solvent | Solubility Description | Reference |

| Acetone | Insoluble[1] | [1] |

| Alcohol (Ethanol) | Insoluble[1] | [1] |

| Benzene | Insoluble[1] | [1] |

| Carbon Tetrachloride | Insoluble[1] | [1] |

| Ether (Diethyl Ether) | Insoluble[1] | [1] |

| Glacial Acetic Acid | Soluble (especially when warm)[1][2] | [1][2] |

| Nitric Acid | Soluble (warm)[2] | [2] |

| Pyridine | Very Soluble[1] | [1] |

| Aqueous Alkalies | Soluble[1][2] | [1][2] |

Experimental Protocols for Solubility Determination

While specific, published experimental protocols for determining the solubility of this compound are scarce, a standard methodology can be constructed based on well-established techniques for sparingly soluble crystalline solids. The following protocols describe the shake-flask method coupled with UV-Vis spectrophotometry for quantification, a suitable approach for a colored compound like this compound.

Shake-Flask Method for Equilibrium Solubility

This method is considered the "gold standard" for determining the equilibrium solubility of a compound. It involves saturating a solvent with the solute over a defined period and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is considered at equilibrium when the concentration of the dissolved solid does not change over time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to construct a calibration curve.

-

Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Calculate the concentration of this compound in the original saturated solution using the calibration curve and accounting for the dilution factor.

-

Important Considerations

-

Purity of Compound and Solvents: The purity of both the this compound and the solvents is critical for accurate solubility measurements.[3]

-

Temperature Control: Solubility is highly dependent on temperature, which must be precisely controlled and monitored throughout the experiment.[4]

-

Equilibrium Time: Sufficient time must be allowed for the system to reach equilibrium. This can be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to ensure that no phase transformation (e.g., polymorphism or solvate formation) has occurred during the experiment, as this can affect the solubility measurement.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows related to the determination and application of this compound solubility data.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Logical Flow for Solvent Selection.

References

An In-depth Technical Guide to Dipicrylamine (CAS: 131-73-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dipicrylamine, also known by its IUPAC name, 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline. It details the chemical and physical properties, provides a thorough experimental protocol for its synthesis, and discusses its primary applications. This document is intended to serve as a key resource for professionals in research and development who require detailed technical information on this compound.

Chemical Identification and Properties

This compound is a synthetic organic compound with the chemical formula C₁₂H₅N₇O₁₂.[1] It is a dense, yellow crystalline solid.[2] Historically, it has been used as a booster explosive and continues to find application as a laboratory reagent, particularly for the gravimetric and titrimetric determination of potassium.[1][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 131-73-7[1] |

| IUPAC Name | 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline[1] |

| Synonyms | Hexanitrodiphenylamine, Hexyl, HND[1][2] |

| Molecular Formula | C₁₂H₅N₇O₁₂[1] |

| Molecular Weight | 439.21 g/mol [1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Yellow to orange crystalline solid[2] |

| Melting Point | 243-245 °C (with decomposition)[2] |

| Density | 1.64 g/cm³ (pressed)[2] |

| Solubility | Soluble in acetone (B3395972), warm glacial acetic acid, and nitric acid. Insoluble in water and alcohol.[2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2,4-dinitrodiphenylamine (B1346988), from aniline (B41778) and 2,4-dinitrochlorobenzene. The second step is the nitration of the precursor to yield this compound.[4]

Step 1: Synthesis of 2,4-Dinitrodiphenylamine

-

A homogeneous suspension is created by stirring 70 g of aniline and 32 g of precipitated calcium carbonate with water.

-

The mixture is heated to approximately 60°C.

-

150 g of molten 2,4-dinitrochlorobenzene is slowly added in a fine stream while continuing to stir and gradually heating the mixture to about 90°C. The rate of heating should be regulated by the progress of the reaction.

-

The resulting product is washed with hydrochloric acid to remove any remaining aniline and calcium carbonate.

-

Subsequently, the product is washed with water until it is free of chlorides.

-

The purified 2,4-dinitrodiphenylamine is then dried in an oven at 100°C.

Step 2: Nitration to 2,4,6,2',4',6'-Hexanitrodiphenylamine (this compound)

-

50 g of the 2,4-dinitrodiphenylamine obtained in Step 1 is slowly added over the course of an hour to a mixture of 250 g of nitric acid (d=1.50 g/ml) and 250 g of sulfuric acid (d=1.83 g/ml) with continuous stirring.

-

After the addition is complete, the mixture is left to stand for 3 hours at room temperature.

-

The reaction mixture is then poured into ice water to precipitate the product.

-

The precipitated this compound is filtered off and washed thoroughly with water.

-

The product is then dried in the air.

-

For further purification, this compound can be recrystallized from acetone with the addition of petroleum ether, yielding small yellow needles.[4]

Analytical Application: Titrimetric Determination of Potassium

This compound can be used for the quantitative determination of potassium. The potassium salt of this compound is precipitated and then titrated with a standard acid.[3]

-

The potassium in a sample solution is precipitated as the potassium salt of this compound.

-

The precipitate is filtered and washed.

-

The collected precipitate is then dissolved in acetone.

-

The resulting reddish solution is directly titrated with a standard acid. The endpoint is observed as the color changes from the red of the potassium salt to the yellow of the precipitated amine. No additional indicator is necessary.[3]

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: A flowchart illustrating the two-step synthesis of this compound.

Logical Relationship of this compound Properties and Applications

Caption: Relationship between the chemical properties and applications of this compound.

Safety and Handling

This compound is a powerful and violent explosive that can detonate upon shock or exposure to heat.[5] It is also classified as being fatal if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[5] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this compound.[5] It should be stored in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[5]

Conclusion

This technical guide has summarized the essential information regarding this compound (CAS: 131-73-7). The provided data on its chemical and physical properties, detailed experimental protocols for its synthesis, and an overview of its primary applications offer a solid foundation for researchers and professionals. The hazardous nature of this compound necessitates strict adherence to safety protocols during its handling and use.

References

A Technical Guide to the Early Research on Dipicrylamine for Potassium Determination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research on the use of dipicrylamine for the quantitative determination of potassium. This compound, also known as hexanitrodiphenylamine, emerged as a significant reagent in analytical chemistry for its ability to form a sparingly soluble, brightly colored salt with potassium. This property was exploited in both gravimetric and colorimetric analytical methods. This document provides a detailed overview of the early experimental protocols, summarizes key quantitative data, and visualizes the underlying chemical and procedural principles.

Introduction to this compound in Potassium Analysis

This compound (C₁₂H₅N₇O₁₂) was utilized as a reagent for the gravimetric and colorimetric determination of potassium.[1] The core principle of this analytical method lies in the reaction of this compound with potassium ions (K⁺) in a slightly alkaline solution to form potassium dipicrylaminate, a stable precipitate with low solubility in water.

The early research, notably by I. M. Kolthoff, G. H. Bendix, H. Sueda, M. Kaneko, and P. R. Lewis, laid the groundwork for two primary analytical approaches:

-

Gravimetric Method: This classic approach involves the precipitation of potassium dipicrylaminate, followed by its isolation, drying, and weighing. The mass of the precipitate is then used to calculate the amount of potassium in the original sample.

-

Colorimetric/Photometric Method: This method leverages the intense red-orange color of the dipicrylaminate anion. The potassium dipicrylaminate precipitate is dissolved in a suitable solvent, and the intensity of the color, which is proportional to the potassium concentration, is measured using a photometer or colorimeter.

Experimental Protocols

Gravimetric Determination of Potassium

The gravimetric method, as established by researchers like Kolthoff and Bendix, involves the direct measurement of the mass of the potassium dipicrylaminate precipitate.

Reagents:

-

This compound Reagent: A solution of this compound, often prepared by dissolving the free acid in a sodium hydroxide (B78521) or lithium carbonate solution to form the more soluble sodium or lithium salt.

-

Wash Solution: A saturated solution of potassium dipicrylaminate in water to minimize the loss of precipitate during washing. Alternatively, ice-cold water was used.

-

Acidic Wash Solution (optional): Dilute nitric acid was sometimes used for a final wash to remove any co-precipitated this compound.

Procedure:

-

Sample Preparation: The sample containing potassium is dissolved in distilled water. Interfering ions, such as ammonium, rubidium, and cesium, which also form precipitates with this compound, should be removed prior to analysis.

-

Precipitation: The this compound reagent is added in excess to the potassium-containing solution. The solution is typically heated to promote complete precipitation and then cooled slowly, often in an ice bath, to minimize the solubility of the potassium dipicrylaminate. The pH of the solution is a critical parameter and is generally maintained in the slightly alkaline range.

-

Filtration and Washing: The precipitate is collected by filtration using a sintered glass crucible or a similar filtration apparatus. The collected precipitate is then washed with a small amount of the chilled wash solution to remove any excess reagent and other soluble impurities.

-

Drying and Weighing: The crucible containing the precipitate is dried to a constant weight in an oven at a controlled temperature (typically around 110°C). The weight of the potassium dipicrylaminate is then determined by difference.

Colorimetric Determination of Potassium

The colorimetric method offers an alternative for determining smaller quantities of potassium. This method relies on the measurement of the color intensity of the dipicrylaminate ion.

Reagents:

-

This compound Reagent: Similar to the gravimetric method, a solution of the sodium or lithium salt of this compound is used.

-

Solvent for Dissolution: A suitable organic solvent, such as acetone, is used to dissolve the potassium dipicrylaminate precipitate.

-

Standard Potassium Solution: A series of solutions with known potassium concentrations are prepared to create a calibration curve.

Procedure:

-

Precipitation and Filtration: The initial steps of precipitation and filtration are similar to the gravimetric method. A known volume of the sample is treated with the this compound reagent to precipitate the potassium dipicrylaminate. The precipitate is then filtered and washed.

-

Dissolution of Precipitate: The filtered precipitate of potassium dipicrylaminate is dissolved in a precise volume of a suitable solvent, typically acetone, to produce a colored solution.

-

Colorimetric Measurement: The absorbance of the resulting colored solution is measured using a photometer or colorimeter at a specific wavelength (typically in the blue-green region of the spectrum where the orange-red solution absorbs maximally).

-

Quantification: The concentration of potassium in the original sample is determined by comparing the absorbance of the sample solution to a calibration curve prepared from standard potassium solutions that have been subjected to the same precipitation and dissolution procedure.

Quantitative Data

The following tables summarize the key quantitative data gathered from the early literature on the determination of potassium with this compound.

| Parameter | Value | Reference |

| Solubility of Potassium Dipicrylaminate | ||

| In Water at 20°C | ~33 mg/L | General literature |

| In Water at 0°C | Significantly lower than at 20°C | General literature |

| Optimal Conditions for Precipitation | ||

| pH Range | Slightly alkaline | Kolthoff & Bendix (1939) |

| Temperature | Initial heating followed by cooling in an ice bath | Kolthoff & Bendix (1939) |

| Gravimetric Factor | ||

| K / K(C₁₂H₄N₇O₁₂) | 0.0819 | Calculated |

| Colorimetric Measurement | ||

| Wavelength of Maximum Absorbance | 440 - 460 nm (in acetone) | General literature |

Note: Specific quantitative data from the earliest papers were not fully accessible in the conducted search. The values presented are based on general knowledge of the method and later summaries.

Visualizations

The following diagrams, created using the DOT language, illustrate the key aspects of the this compound method for potassium determination.

Chemical Reaction

Caption: Reaction of potassium and dipicrylaminate ions.

Gravimetric Analysis Workflow

References

The Advent of a Powerful Hexanitro Compound: A Technical Guide to the Discovery and First Synthesis of Hexanitrodiphenylamine

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the historical discovery and initial synthesis of hexanitrodiphenylamine (HNDP), a potent nitroaromatic compound. This guide details the early preparative chemistry, presenting key quantitative data and experimental protocols from foundational syntheses.

Hexanitrodiphenylamine, systematically named 2,4,6-Trinitro-N-(2,4,6-trinitrophenyl)aniline and also known by various names including Hexyl and Dipicrylamine, is a powerful explosive with a history intertwined with the development of dyestuffs and military ordnance.[1] While its ammonium (B1175870) salt, "Aurantia" or "Imperial Yellow," was first noted as a dye for leather, wool, and silk by Emil Kopp in 1873, the synthesis of the free acid and the characterization of its explosive properties followed later. This guide focuses on the early methods for the preparation of the parent compound.

Discovery and Early Synthesis

The first synthesis of hexanitrodiphenylamine is credited to the German chemist Robert Gnehm in 1892. His work involved the direct nitration of diphenylamine (B1679370) and its derivatives. However, early methods often resulted in complex mixtures and low yields. A more refined and practical approach, which became the basis for larger-scale production, was the two-stage nitration of an intermediate, dinitrodiphenylamine. This precursor was accessible from the reaction of aniline (B41778) with 2,4-dinitrochlorobenzene. A significant early advancement in this methodology was detailed by T. Carter in 1913 and further developed during World War I.[2]

The overall synthetic pathway can be visualized as a two-step process: the formation of the dinitrodiphenylamine intermediate followed by a two-stage nitration to first a tetranitro and then the final hexanitro product.

Quantitative Data from Early Synthesis Protocols

The following tables summarize the key quantitative parameters from representative early synthesis protocols for the formation of the dinitrodiphenylamine intermediate and its subsequent nitration to hexanitrodiphenylamine.

Table 1: Synthesis of 2,4-Dinitrodiphenylamine

| Parameter | Value | Reference |

| Reactants | Aniline, 2,4-Dinitrochlorobenzene, Calcium Carbonate | PrepChem.com |

| Molar Ratio (Aniline:DNCB) | ~2:1 (Carter's Method) | [2] |

| Temperature | 60-90°C | PrepChem.com |

| Yield | Theoretical | [2] |

| Melting Point | 149-152°C | [2] |

Table 2: Two-Stage Nitration of 2,4-Dinitrodiphenylamine to Hexanitrodiphenylamine

| Parameter | First Nitration (to Tetranitro) | Second Nitration (to Hexanitro) | Reference |

| Starting Material | 2,4-Dinitrodiphenylamine | Tetranitrodiphenylamine | PrepChem.com, US Patent 2,612,523 |

| Nitrating Agent | Nitric acid (d=1.33 g/mL) | Mixture of nitric acid (d=1.50 g/mL) and sulfuric acid (d=1.83 g/mL) | PrepChem.com |

| Reactant to Acid Ratio (by weight) | 1:8.4 | 1:10 | PrepChem.com |

| Temperature | 50-60°C, then 80-90°C | Room temperature | PrepChem.com |

| Reaction Time | Not specified, then 2 hours | 3 hours | PrepChem.com |

| Final Product Melting Point | 243-244.5°C (with decomposition) | 243-244.5°C (with decomposition) | PrepChem.com |

| Appearance | Yellow needles | Yellow needles | PrepChem.com |

Experimental Protocols

The following are detailed experimental protocols derived from early literature for the synthesis of hexanitrodiphenylamine.

Protocol 1: Preparation of 2,4-Dinitrodiphenylamine

This protocol is based on a method designed to be more controllable than earlier procedures.[2]

Methodology:

-

A homogenous suspension is created by stirring 70 g of aniline and 32 g of precipitated calcium carbonate in water.

-

The mixture is heated to approximately 60°C.

-

Molten 2,4-dinitrochlorobenzene (150 g) is added slowly in a fine stream while maintaining vigorous stirring.

-

The temperature is gradually raised to about 90°C, with the rate of heating being controlled by the progress of the reaction.

-

After the reaction is complete, the product is washed with hydrochloric acid to remove unreacted aniline and calcium carbonate.

-

The product is then washed with water until it is free of chlorides.

-

The final product is dried in an oven at 100°C.

Protocol 2: Two-Stage Nitration to Hexanitrodiphenylamine

This protocol details the conversion of dinitrodiphenylamine to the final hexanitro product.[3]

Methodology:

-

First Nitration (to Tetranitrodiphenylamine):

-

50 g of finely powdered dinitrodiphenylamine is added in small portions to 420 g of nitric acid (d=1.33 g/mL) with vigorous stirring, while maintaining the temperature at 50-60°C. The reaction progress is monitored by a color change from red to yellow.

-

After the addition is complete, the temperature is raised to 80-90°C and held for 2 hours with continued stirring.

-

The mixture is cooled, and the resulting tetranitrodiphenylamine is filtered off, washed with water until acid-free, and dried.

-

-

Second Nitration (to Hexanitrodiphenylamine):

-

50 g of the obtained tetranitrodiphenylamine is slowly added over one hour to a stirred mixture of 250 g of nitric acid (d=1.50 g/mL) and 250 g of sulfuric acid (d=1.83 g/mL).

-

The mixture is allowed to stand for 3 hours at room temperature.

-

The reaction mixture is then poured into ice water, causing the hexanitrodiphenylamine to precipitate.

-

The precipitate is filtered, washed thoroughly with water, and dried.

-

For purification, the product can be recrystallized from acetone with the addition of petroleum ether, yielding small yellow needles.

-

Conclusion

The journey from a yellow dyestuff to a potent military explosive encapsulates a significant chapter in the history of organic chemistry. The early synthesis of hexanitrodiphenylamine, particularly the development of the two-stage nitration process, showcases the ingenuity of chemists in tackling the challenges of handling highly energetic materials and controlling complex reaction pathways. The protocols and data presented herein offer a window into the foundational work that paved the way for the production and utilization of this powerful, albeit toxic, compound.

References

An In-Depth Technical Guide to the Thermal Decomposition Properties of Dipicrylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipicrylamine, also known as hexanitrodiphenylamine, is a secondary nitramine explosive that has historically been used as a booster explosive.[1] Its highly energetic nature necessitates a thorough understanding of its thermal decomposition properties for safe handling, storage, and potential applications. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its decomposition characteristics, kinetic parameters, and decomposition pathways. The information presented herein is crucial for researchers and scientists working with energetic materials and for professionals in drug development who may encounter nitroaromatic compounds.

Thermal Decomposition Profile

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table presents data for its energetic salts to provide a comparative understanding of its thermal stability.

| Compound | Decomposition Temperature (Td) (°C) | Reference |

| Energetic Salts of this compound | 155 - 285 | [2] |

Experimental Protocols

The characterization of the thermal decomposition of energetic materials like this compound involves several thermoanalytical techniques. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the heat flow associated with thermal transitions in a material as a function of temperature. For an energetic material like this compound, DSC can identify melting points, decomposition onsets, and peak decomposition temperatures, as well as the enthalpy of decomposition.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or gold-plated copper pan.

-

Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Heating Rate: A series of experiments are typically run at different linear heating rates (e.g., 5, 10, 15, and 20 °C/min) to allow for kinetic analysis.

-

Temperature Range: The sample is heated over a temperature range that encompasses the expected decomposition, for instance, from ambient temperature to 400°C.

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative reactions.

-

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the onset temperature of decomposition (To) and the peak exothermic temperature (Tp). The area under the exothermic peak is integrated to calculate the heat of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the decomposition temperature range and to study the kinetics of the mass loss.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA instrument's balance is tared before the experiment.

-

Experimental Conditions:

-

Heating Rate: Similar to DSC, experiments are conducted at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

Temperature Range: The sample is heated through its decomposition range, for example, from ambient temperature to 600°C.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperature at which mass loss begins and the temperature of the maximum rate of mass loss.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Sample Preparation: A very small amount of the sample (micrograms to a few milligrams) is placed in a pyrolysis tube or on a platinum filament.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 600-1000°C) in the pyrolyzer, which is interfaced with the GC-MS system.

-

GC Separation: The volatile pyrolysis products are swept into the gas chromatograph, where they are separated based on their boiling points and interactions with the capillary column.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a molecular fingerprint for each component, allowing for their identification by comparison with spectral libraries.

Decomposition Pathway and Kinetics

The thermal decomposition of secondary nitramines, such as this compound, is generally understood to initiate with the homolytic cleavage of the weakest bond, which is the N-NO2 bond.[3]

Proposed Decomposition Pathway

The initial step in the thermal decomposition of this compound is the scission of one of the N-NO2 bonds, leading to the formation of a diphenylaminyl radical and a nitrogen dioxide (NO2) radical. This is followed by a cascade of complex secondary reactions.

References

Spectroscopic Profile of Dipicrylamine: A Technical Guide

Introduction

Dipicrylamine, systematically named 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline and also known as hexanitrodiphenylamine (HND), is a crystalline solid organic compound.[1][2] Historically used as a booster explosive, its handling and application have been limited due to its toxicity.[1] This guide provides an in-depth overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information presented is intended for researchers, scientists, and professionals in drug development and materials science who require detailed structural and electronic characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound consists of two trinitrophenyl (picryl) rings linked by a secondary amine. This structure, with its electron-withdrawing nitro groups and aromatic systems, gives rise to characteristic spectroscopic signatures. The following sections detail the available data for NMR, IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data have been reported, primarily through spectral databases.

¹H NMR Data